1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
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Overview
Description
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that features a benzofuran ring fused with a pyrrolidine ring
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a manner that modulates the function of these proteins, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target protein and the context within the cell.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters or enzymes that could affect its absorption and metabolism .
Result of Action
The molecular and cellular effects of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine’s action would depend on its specific targets and mode of action. Given the biological activities associated with benzofuran derivatives, potential effects could include changes in cell proliferation, induction of apoptosis, inhibition of bacterial growth, reduction of oxidative stress, or inhibition of viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine precursors. One common method involves the Friedel-Crafts acylation of benzofuran to introduce the benzoyl group, followed by the formation of the pyrrolidine ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and pyrrolidine-containing molecules. Examples are 2,3-dihydrobenzofuran and benzoylpyrrolidine.
Uniqueness
What sets 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine apart is its unique combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJLKDANRNAFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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